4-(4-Ethoxy-benzyl)-piperidine hydrochloride
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Overview
Description
4-(4-Ethoxy-benzyl)-piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 4-ethoxy-benzyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxy-benzyl)-piperidine hydrochloride typically involves the reaction of 4-ethoxybenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The purification of the final product is achieved through crystallization or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethoxy-benzyl)-piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the ethoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halide or amine derivatives.
Scientific Research Applications
4-(4-Ethoxy-benzyl)-piperidine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological pathways and interactions due to its ability to interact with various biological targets.
Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-Ethoxy-benzyl)-piperidine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxybenzyl chloride
- 4-Ethoxybenzyl chloride
- 4-Methoxybenzyl alcohol
Uniqueness
4-(4-Ethoxy-benzyl)-piperidine hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
1170957-07-9 |
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Molecular Formula |
C14H22ClNO |
Molecular Weight |
255.78 g/mol |
IUPAC Name |
4-[(4-ethoxyphenyl)methyl]piperidine;hydrochloride |
InChI |
InChI=1S/C14H21NO.ClH/c1-2-16-14-5-3-12(4-6-14)11-13-7-9-15-10-8-13;/h3-6,13,15H,2,7-11H2,1H3;1H |
InChI Key |
AXZSHPYVNWBCIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2CCNCC2.Cl |
Origin of Product |
United States |
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